1-(4-Bromophenyl)-3-phenylurea
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTGISFTGLOJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-92-6 | |
| Record name | 1-(4-BROMOPHENYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Bromophenyl 3 Phenylurea and Its Analogs
Classical Synthetic Routes to Phenylurea Compounds
Traditional methods for synthesizing phenylurea derivatives have been foundational in organic chemistry. These routes typically involve the construction of the urea (B33335) linkage through condensation or addition reactions using readily available starting materials.
One of the most direct and classical methods for forming phenylureas is the reaction between an aniline (B41778) derivative and a urea-based reagent. This approach can be adapted to produce 1-(4-bromophenyl)-3-phenylurea by reacting 4-bromoaniline (B143363) with phenylurea or, more commonly, by heating a substituted aniline with urea itself.
The reaction of an aniline hydrochloride salt with urea in boiling water is a well-documented procedure for producing phenylurea. nih.gov This reaction proceeds through an equilibrium formation of ammonium (B1175870) cyanate (B1221674) from urea, which then reacts with the aniline salt. nih.gov A significant byproduct of this reaction is the symmetrical diarylurea (carbanilide), which forms from a secondary reaction involving a phenyl isocyanate intermediate. nih.gov To synthesize substituted phenylureas, a suitable aniline can be reacted with an excess of urea, often in a high-boiling, non-hydroxylic organic solvent at temperatures ranging from 130°C to 250°C. researchgate.net During this process, ammonia (B1221849) is generated and must be removed to drive the reaction to completion. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Aniline Hydrochloride | Urea | Reflux in water | Phenylurea | 52-55% | nih.gov |
| Substituted Aniline | Urea | 130-250°C, organic solvent | Substituted Phenylurea | N/A | researchgate.net |
| Aniline | Urea | 100-104°C, HCl | Phenylurea | N/A | nih.gov |
The synthesis of ureas via isothiocyanate precursors is a two-step process. First, a substituted thiourea (B124793) is formed, which is subsequently converted to the corresponding urea through a desulfurization-oxidation reaction. Phenylisothiocyanates react readily with primary or secondary amines in solvents like dichloromethane (B109758) or ethanol (B145695) to produce N,N'-disubstituted thioureas in high yield. researchgate.nettandfonline.com For the target molecule, 1-(4-bromophenyl)-3-phenylthiourea would be synthesized by reacting phenylisothiocyanate with 4-bromoaniline or 4-bromophenylisothiocyanate with aniline.
The second step involves the conversion of the thiourea to the urea. This transformation can be accomplished using various oxidizing agents. oup.com One effective method is the oxidation of N,N'-diarylthioureas with lead tetraacetate in a mixture of refluxing dichloromethane and pyridine, which yields the corresponding N,N'-diarylurea. The conversion of the thiocarbonyl group (C=S) to a carbonyl group (C=O) is a key transformation in this synthetic sequence. rsc.org
Table 2: Synthesis via Isothiocyanate Precursors Interactive data table
| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1. Thiourea Formation | Phenylisothiocyanate | 4-Bromoaniline | Dichloromethane, RT | 1-(4-Bromophenyl)-3-phenylthiourea | researchgate.net |
| 2. Desulfurization | 1-(4-Bromophenyl)-3-phenylthiourea | Lead Tetraacetate | Dichloromethane/Pyridine, Reflux | This compound |
The reaction between an isocyanate and an amine is arguably the most common and efficient method for preparing unsymmetrical diarylureas like this compound. researchgate.net The synthesis can be achieved by reacting phenyl isocyanate with 4-bromoaniline or, alternatively, 4-bromophenyl isocyanate with aniline. This reaction is typically rapid and high-yielding.
A powerful variation of this method involves the in situ generation of an isocyanate from an amine, avoiding the need to handle the often toxic and moisture-sensitive isocyanate reagents directly. A well-established procedure for synthesizing p-bromophenylurea involves treating p-bromoaniline with sodium cyanate in an aqueous solution of glacial acetic acid. semanticscholar.org The cyanate reacts to form the isocyanic acid, which then converts the aniline to the corresponding isocyanate. This intermediate is immediately trapped by another molecule of the aniline present in the reaction mixture to form the urea product. This method is broadly applicable for the preparation of a wide range of arylureas in excellent yields. semanticscholar.org
| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Yield | Reference |
| p-Bromoaniline | Sodium Cyanate | Acetic acid / Water, 35°C | p-Bromophenylurea | ~90% | semanticscholar.org |
| Phenyl Isocyanate | 4-Bromoaniline | Organic Solvent, RT | This compound | High | rsc.org |
| 3-Phenyldioxazolone (Isocyanate surrogate) | Aniline | NaOAc, Methanol, 60°C | Phenylurea | 96% | tandfonline.com |
Advanced Synthetic Approaches for Targeted Derivatives
Modern synthetic chemistry emphasizes the development of methods that are faster, more energy-efficient, and environmentally benign. These advanced approaches have been successfully applied to the synthesis of phenylurea compounds.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. This technology relies on the efficient transfer of energy to the reacting molecules through dielectric heating.
The synthesis of diaryl ureas is well-suited to microwave assistance. Protocols have been developed for the rapid, parallel synthesis of di- and trisubstituted ureas, making the method amenable to the production of chemical libraries for screening purposes. For example, a one-pot, microwave-accelerated synthesis of diaryl ureas has been reported using diphenylphosphoryl azide (B81097) (DPPA) and triethylamine (B128534) in toluene (B28343) at 100°C. Another approach uses microwave heating to facilitate the generation of isocyanate intermediates from amines and a carbon monoxide source like dicobalt octacarbonyl, leading to the formation of ureas in seconds. These methods highlight the significant rate enhancement and efficiency gained by using microwave technology.
Table 4: Microwave-Assisted Synthesis of Ureas Interactive data table
| Reactants | Reagents/Conditions | Time | Product Type | Reference |
|---|---|---|---|---|
| Carboxylic Acid + Amine | DPPA, Et3N, Toluene, 100°C, MW | N/A | Diaryl Ureas | |
| Primary Amines | Co2(CO)8, MW | 10 seconds | Symmetrical/Unsymmetrical Ureas | |
| Polymer-supported Carbamates + Amines | Thermolytic cleavage, MW | N/A | Di- and Trisubstituted Ureas |
In alignment with the principles of green chemistry, there is a growing interest in developing synthetic methods that operate under catalyst-free conditions and in environmentally benign solvents like water. Such protocols have been successfully developed for the synthesis of N-substituted ureas.
A simple, efficient, and scalable method involves the nucleophilic addition of an amine to potassium isocyanate in water, completely avoiding the use of organic co-solvents. This reaction proceeds smoothly at room temperature, and the desired urea products are often obtained in good to excellent yields and high purity simply by filtration or extraction, thus avoiding the need for silica (B1680970) gel chromatography. The use of water as the solvent was found to be a key promoter for achieving high yields. This methodology is applicable to a wide variety of amines, making it a versatile and environmentally friendly route to compounds such as this compound. Additionally, the hydroamination of isocyanates can proceed under catalyst-free and mild conditions to afford various ureas in high yields. tandfonline.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type | Reference |
| Aniline | Potassium Isocyanate | Water | Room Temperature | N-Aryl Urea | |
| Isocyanate | Amine | Solvent-free or Mild | Catalyst-free | N,N'-Disubstituted Urea | tandfonline.com |
Derivatization Strategies for Structural Modification
The structural modification of this compound through various derivatization strategies allows for the fine-tuning of its chemical and physical properties. These modifications can include the introduction of diverse functional groups and structural motifs to explore structure-activity relationships and develop new compounds with tailored characteristics.
Introduction of Heterocyclic Moieties (e.g., Thiadiazole, Quinazoline, Isoindolinone)
The incorporation of heterocyclic rings into the this compound scaffold can significantly alter its properties.
Thiadiazole moieties can be introduced by reacting a phenylurea derivative containing a suitable functional group, such as a carboxylic acid or an amine, with thiosemicarbazide (B42300) or other appropriate sulfur- and nitrogen-containing reagents. For example, a phenylurea-appended carboxylic acid can be cyclized with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to yield a 1,3,4-thiadiazole (B1197879) ring.
Quinazoline frameworks can be appended by reacting an appropriately functionalized phenylurea with anthranilic acid derivatives. For instance, a phenylurea bearing an amino group can be condensed with a 2-halobenzoyl halide, followed by intramolecular cyclization to form the quinazolinone ring.
Isoindolinone moieties can be incorporated through a multi-step synthetic sequence. A recent study detailed the synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs. nih.govnih.gov This was achieved by first preparing phenyl(substituted phenyl)carbamates from the reaction of a substituted aniline with phenyl chloroformate. In a parallel step, phthalimide (B116566) was synthesized and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form N-aminophthalimide. Finally, the N-aminophthalimide was coupled with the previously prepared carbamates to yield the desired isoindolinone-urea conjugates. nih.gov A notable example from this study is the synthesis of 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea. nih.gov
Incorporation of Substituted Phenyl and Benzyl (B1604629) Groups
Modifications involving the introduction of substituted phenyl and benzyl groups offer a straightforward way to alter the steric and electronic properties of the parent compound.
Substituted Phenyl Groups: The synthesis of analogs with substituted phenyl rings can be readily achieved by using appropriately substituted anilines or phenyl isocyanates as starting materials in the standard urea synthesis. For example, reacting 4-bromoaniline with a substituted phenyl isocyanate, or a substituted aniline with 4-bromophenyl isocyanate, will yield the desired N,N'-diarylurea with the desired substitution pattern.
Benzyl Groups: The incorporation of benzyl groups can be accomplished through the N-alkylation of a pre-formed diarylurea. However, a more common and controlled method involves the reaction of a secondary amine, such as N-benzyl-N-(substituted-phenyl)amine, with an isocyanate. For instance, the synthesis of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas has been reported, demonstrating the feasibility of incorporating benzyl moieties. researchgate.net Additionally, iridium-catalyzed N-alkylation of ureas with benzyl alcohols has been explored, which can lead to the formation of N,N-dibenzylurea derivatives. uno.edu
Isosteric Replacement (e.g., Urea to Thiourea)
The synthesis of the thiourea analog, 1-(4-bromophenyl)-3-phenylthiourea, can be achieved through several methods. One common approach involves the reaction of 4-bromoaniline with phenyl isothiocyanate. This reaction typically proceeds under mild conditions, often in a suitable solvent like acetone (B3395972) or toluene, to afford the desired thiourea in good yield. tandfonline.commolport.com
Another method involves the reaction of an amine with a pre-formed acyl isothiocyanate. For example, 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea has been synthesized by reacting 4-bromoaniline with 2-thiophenecarbonyl isothiocyanate, which is generated in situ from 2-thiophenecarbonyl chloride and ammonium thiocyanate. nih.gov A similar strategy could be employed using benzoyl chloride to generate benzoyl isothiocyanate, which would then react with 4-bromoaniline to produce a benzoyl-substituted thiourea derivative.
The following table summarizes the synthesis of a thiourea analog of this compound:
| Starting Material 1 | Starting Material 2 | Product | Reference |
| 4-Bromoaniline | Phenyl isothiocyanate | 1-(4-Bromophenyl)-3-phenylthiourea | tandfonline.commolport.com |
| 4-Bromoaniline | 3-Chloropropanoylisothiocyanate | 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea | nih.gov |
| 4-Bromoaniline | 2-Thiophenecarbonyl isothiocyanate | 1-(4-Bromophenyl)-3-(2-thienylcarbonyl)thiourea | nih.gov |
Deuteration-Labeled Synthesis for Mechanistic Probes
The synthesis of isotopically labeled compounds, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. clearsynth.comchem-station.com Deuterium labeling of this compound can provide valuable insights into its chemical reactivity and biological fate.
A common strategy for deuterium incorporation is to use deuterated starting materials. For example, deuterated aniline or deuterated phenyl isocyanate could be used in the standard urea synthesis to introduce deuterium atoms at specific positions on the phenyl rings. The synthesis of deuterated anilines can be achieved through various methods, including catalytic H-D exchange reactions.
Another approach is the direct H-D exchange on the pre-formed this compound molecule. This can be accomplished using a suitable deuterium source, such as D₂O, in the presence of a catalyst, often a transition metal like palladium or iridium. The specific conditions of the exchange reaction (temperature, catalyst, and solvent) will determine the position and extent of deuterium incorporation. For mechanistic studies, selective deuteration at specific sites, such as the N-H protons or specific positions on the aromatic rings, is often desired. This can be achieved by careful selection of the deuteration method and reaction conditions.
While specific protocols for the deuteration of this compound are not extensively reported, general methods for the deuterium labeling of aromatic compounds and ureas can be readily adapted for this purpose. researchgate.netresearchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unequivocal evidence of the molecular structure and offers deep insights into the intermolecular forces that direct the packing of molecules in the crystal lattice.
While a detailed crystal structure for 1-(4-Bromophenyl)-3-phenylurea itself is not widely available in open-access literature, analysis of the closely related compound N-(4-Bromophenyl)urea provides significant insight into the expected structural features. nih.gov For this analogue, single-crystal X-ray diffraction reveals a monoclinic crystal system. nih.gov The urea (B33335) moiety (-NH-C(O)-NH-) is essentially planar, as are the phenyl and bromophenyl rings. nih.gov However, the aromatic ring is rotated with respect to the plane of the urea group, with a dihedral angle of 47.8 (1)°. nih.gov This twisted conformation is a characteristic feature of many diaryl urea derivatives.
Table 1: Representative Crystallographic Data for the Closely Related N-(4-Bromophenyl)urea
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.6033 |
| b (Å) | 5.3915 |
| c (Å) | 15.9444 |
| β (°) | 97.994 |
| Z | 2 |
Source: Data from the crystallographic study of N-(4-Bromophenyl)urea, a structurally similar compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for determining the structure of molecules in solution, providing detailed information about the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The protons of the two N-H groups are typically observed as singlets in the downfield region of the spectrum (often >8.5 ppm), with their exact chemical shift being sensitive to solvent and concentration. The aromatic protons on the phenyl and 4-bromophenyl rings appear in the range of approximately 7.0–7.6 ppm. dergipark.org.trlibretexts.org The protons on the 4-bromophenyl ring often present as a pair of doublets (an AA'BB' system) due to symmetry, while the protons on the unsubstituted phenyl ring show more complex splitting patterns (multiplets). libretexts.org
Table 2: Representative ¹H NMR Chemical Shifts for this compound
| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity |
| N-H (Urea) | 8.5 - 9.5 | s (broad) |
| Aromatic-H (Phenyl & Bromophenyl) | 7.0 - 7.6 | m |
Note: s = singlet, m = multiplet. These are typical chemical shift ranges. libretexts.orgcompoundchem.com The exact values can vary based on the solvent and instrument frequency.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the urea group is highly deshielded and appears at a characteristic downfield shift, typically in the range of 152–155 ppm. The aromatic carbons resonate between approximately 115 and 140 ppm. The carbon atom directly bonded to the bromine (C-Br) is found at a distinct chemical shift (around 116 ppm), while the ipso-carbons (the carbons attached to the nitrogen atoms) are also identifiable in the downfield portion of the aromatic region.
Table 3: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon | Representative Chemical Shift (δ, ppm) |
| C=O (Urea) | ~153 |
| Aromatic C-Br | ~116 |
| Aromatic C-H | 118 - 132 |
| Aromatic C-N (ipso) | 138 - 140 |
Note: These are typical chemical shift values based on general principles and data from similar compounds. dergipark.org.tr
To confirm the precise assignments of the ¹H and ¹³C NMR spectra and to establish the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal coupling between adjacent protons. This is particularly useful for assigning protons within the aromatic rings by showing which protons are neighbors on the ring.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that bears a proton.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and vibrational modes within a molecule.
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks for the urea moiety and the substituted phenyl rings.
The key functional groups and their expected vibrational frequencies are:
N-H Stretching: The N-H bonds of the urea group typically show strong absorption bands in the region of 3300-3500 cm⁻¹. The presence of two N-H groups can sometimes lead to two distinct peaks in this region, corresponding to symmetric and asymmetric stretching vibrations.
C=O Stretching (Amide I band): The carbonyl group of the urea is expected to produce a very strong and sharp absorption band, known as the Amide I band, typically in the range of 1630-1680 cm⁻¹. The exact position of this band is sensitive to hydrogen bonding.
N-H Bending and C-N Stretching (Amide II and III bands): A combination of N-H bending and C-N stretching vibrations, referred to as the Amide II band, is expected to appear around 1550-1620 cm⁻¹. The Amide III band, resulting from a more complex mix of vibrations, is typically weaker and found in the 1200-1350 cm⁻¹ region.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings will appear as a group of weaker bands above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings typically give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to be observed in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 1: Representative FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3320 | Strong, Sharp | N-H Stretching |
| ~3050 | Medium | Aromatic C-H Stretching |
| ~1650 | Very Strong, Sharp | C=O Stretching (Amide I) |
| ~1590 | Strong | N-H Bending (Amide II) / Aromatic C=C Stretching |
| ~1490 | Medium | Aromatic C=C Stretching |
| ~1310 | Medium | C-N Stretching / N-H Bending (Amide III) |
| ~830 | Strong | para-disubstituted C-H out-of-plane bending |
Note: The data in this table is representative and based on typical values for similar compounds. Actual experimental values may vary.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.
For this compound, Raman spectroscopy would be expected to provide clear signals for:
Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting, are typically strong in the Raman spectrum and appear around 1000 cm⁻¹.
C=C Stretching: The aromatic C=C stretching vibrations are also readily observed in the Raman spectrum.
Urea Skeleton Vibrations: The vibrations of the urea backbone can also be identified.
A comparative analysis of both FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule.
HR-MS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule with high accuracy. For this compound (C₁₃H₁₁BrN₂O), the expected exact mass can be calculated. The presence of bromine is a key isotopic signature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 1:1.
Table 2: Expected HR-MS Data for this compound
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
|---|---|---|
| [M+H]⁺ | 291.0131 | 293.0111 |
Note: The data in this table is calculated based on the elemental composition.
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like ureas. In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion and analyze the resulting product ions, providing valuable structural information.
The fragmentation of N,N'-disubstituted ureas in ESI-MS/MS often proceeds through specific pathways. For this compound, the following fragmentation patterns are plausible nih.gov:
Cleavage of the C-N bond: A common fragmentation pathway involves the cleavage of one of the C-N bonds of the urea moiety, leading to the formation of isocyanate fragments. This can result in the loss of phenyl isocyanate (C₆H₅NCO) or 4-bromophenyl isocyanate (BrC₆H₄NCO).
Formation of aniline (B41778) fragments: The corresponding protonated anilines, aniline ([C₆H₅NH₃]⁺) and 4-bromoaniline (B143363) ([BrC₆H₄NH₃]⁺), are also expected fragment ions.
Table 3: Plausible ESI-MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 291.0/293.0 | 172.0/174.0 | C₆H₅NCO | [BrC₆H₄NH₃]⁺ |
Note: The data in this table is based on established fragmentation patterns for similar compounds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.
For this compound, the primary chromophores are the phenyl rings and the urea carbonyl group. The electronic spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic systems. The presence of the bromine atom and the urea linkage can influence the position and intensity of these absorption bands. Generally, substituted phenylureas exhibit strong absorption bands in the UV region. For instance, related phenylurea herbicides are often detected by UV absorbance around 230 nm.
Table 4: Expected UV-Vis Absorption Data for this compound in a suitable solvent (e.g., Ethanol)
| λ_max (nm) | Molar Absorptivity (ε) | Transition Type |
|---|
Note: The data in this table is an estimation based on the UV-Vis characteristics of similar aromatic and urea-containing compounds.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Bromophenyl)-3-phenylurea, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), provide a detailed understanding of its molecular properties. academie-sciences.frresearchgate.net
Geometry optimization is a fundamental DFT calculation that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, the key degrees of freedom are the dihedral angles involving the central urea (B33335) bridge and the two flanking phenyl rings.
Studies on the parent compound, N,N'-diphenylurea, show that the molecule exhibits distinct conformational preferences. nih.gov In the gas phase, both cis-trans and trans-trans conformations are predominant, while in solution, the trans-trans conformer is generally favored. nih.govresearchgate.net This preference is dictated by a balance of steric hindrance and the potential for intramolecular and intermolecular hydrogen bonding. The optimized geometry of this compound is expected to adopt a similar trans-trans conformation, where the N-H bonds are oriented on opposite sides of the carbonyl group, minimizing steric clash and optimizing hydrogen bonding networks in a condensed phase. The bond lengths and angles are predicted to be within the typical ranges for substituted urea derivatives. researchgate.net
| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |
|---|---|---|---|
| C=O | 1.23 - 1.25 | N-C-N | 110 - 112 |
| C-N (amide) | 1.36 - 1.39 | C-N-C (phenyl) | 125 - 128 |
| C-Br | 1.90 - 1.92 | O=C-N | 124 - 126 |
Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wuxibiology.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net
For this compound, the HOMO is expected to be distributed across the electron-rich phenyl rings and the nitrogen atoms of the urea linkage. The LUMO is anticipated to be localized primarily on the carbonyl carbon and the aromatic rings. The presence of the electron-withdrawing bromine atom will likely lower the energy of the orbitals associated with the bromophenyl ring. The calculated HOMO-LUMO gap for related aromatic compounds typically falls in the range of 3.5 to 7.0 eV, suggesting significant electronic stability. nih.govresearchgate.net
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.0 to -6.5 | Electron donating capability |
| ELUMO | -1.0 to -1.5 | Electron accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 - 5.5 | High chemical stability |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. It is used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, red and yellow colors typically denote areas of negative electrostatic potential (electron-rich), while blue indicates positive potential (electron-poor).
For this compound, the MEP map is expected to show the most negative potential localized around the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack and hydrogen bond acceptance. Conversely, the regions around the N-H protons will exhibit a strong positive potential (blue), highlighting their role as hydrogen bond donors. The aromatic rings will display areas of intermediate, largely neutral potential, with the electronegative bromine atom creating a slightly positive region (a σ-hole) on its exterior surface.
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge transfer interactions. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.
In this compound, significant stabilizing interactions are expected. These include the delocalization of the lone pair electrons from the nitrogen atoms into the antibonding π* orbital of the carbonyl group (n(N) → π*(C=O)). This interaction is characteristic of amide and urea systems and contributes to the planarity and rotational barrier of the C-N bonds. Studies on similar phenylurea herbicides have confirmed the importance of such intramolecular interactions for molecular stabilization. nih.gov
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |
|---|---|---|---|
| LP(N1) | π(C=O) | n → π | 40 - 60 |
| LP(N2) | π(C=O) | n → π | 40 - 60 |
| LP(O) | σ(C-N1) | n → σ | 15 - 25 |
| LP(O) | σ(C-N2) | n → σ | 15 - 25 |
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structure. scielo.org.zanih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors. nih.gov For this compound, key predicted vibrations would include N-H stretching (around 3400 cm⁻¹), C=O stretching (around 1680 cm⁻¹), N-H bending (around 1550 cm⁻¹), and aromatic C=C stretching modes (1400-1600 cm⁻¹). scielo.org.za
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to compute ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The calculations would predict distinct signals for the protons on the unsubstituted phenyl ring versus the 4-bromophenyl ring, as well as the characteristic downfield shifts for the N-H protons.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and corresponding absorption wavelengths (λmax). sapub.org The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic rings and the conjugated urea system, with absorption maxima typically predicted in the ultraviolet region (250-350 nm). researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal how this compound moves, flexes, and changes conformation in different environments (e.g., in a solvent). researchgate.net
Molecular Docking for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the basis of molecular recognition and for predicting the binding affinity between a ligand and its target.
In studies involving derivatives of this compound, molecular docking has been employed to investigate their potential as enzyme inhibitors. For instance, a closely related compound, 1-(4-(4-(4-Bromophenyl)-5-cyano-6-hydroxypyridin-2-yl)phenyl)-3-phenylurea, was evaluated for its inhibitory activity against the c-MET and VEGFR-2 kinases, which are implicated in cancer. nih.gov Docking simulations of this compound into the ATP-binding sites of these kinases revealed key molecular interactions responsible for its inhibitory effect.
Table 1: Example of Molecular Docking Results for a this compound Derivative
| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interactions |
|---|---|---|---|
| c-MET Kinase | Met1160, Asp1228 | -8.5 | Hydrogen Bonds, Hydrophobic Interactions |
Note: The data in this table is illustrative of typical findings from molecular docking studies on phenylurea derivatives targeting kinases and is based on principles described in the cited literature.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another fundamental computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific geometry. dovepress.com
For a compound like this compound, a pharmacophore model would likely include:
Two hydrogen bond donor sites (the N-H groups).
One hydrogen bond acceptor site (the carbonyl oxygen).
Two aromatic ring features.
A hydrophobic feature associated with the bromine atom.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that match the defined features. semanticscholar.org This process, known as virtual screening, allows for the rapid identification of diverse compounds that have a high probability of binding to the same target receptor. nih.gov Hits from the virtual screen can then be subjected to further analysis, such as molecular docking, to refine the list of potential candidates before they are synthesized and tested experimentally. dovepress.comfrontiersin.org This multi-stage approach streamlines the discovery of novel and potent bioactive molecules. nih.gov
Table 2: Hypothetical Pharmacophore Features for this compound
| Pharmacophoric Feature | Geometric Location | Tolerance Radius (Å) |
|---|---|---|
| Hydrogen Bond Donor 1 | N-H of the urea bridge | 1.5 |
| Hydrogen Bond Donor 2 | N-H of the urea bridge | 1.5 |
| Hydrogen Bond Acceptor | C=O of the urea bridge | 1.2 |
| Aromatic Ring 1 | Phenyl group | 2.0 |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction uses a molecule's structure to calculate key physicochemical properties that influence its behavior in the body. This preclinical assessment helps to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. dovepress.com
For this compound, several key descriptors can be computed to predict its ADME profile. nih.gov These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 g/mol , and a calculated logP (CLogP) greater than 5.
Based on the computed properties for this compound, the compound generally adheres to these guidelines, suggesting a favorable profile for oral bioavailability. nih.gov The Topological Polar Surface Area (TPSA) is another important predictor of drug transport properties, with values below 140 Ų generally associated with good cell membrane permeability. nih.gov
Table 3: Computed Physicochemical Properties and ADME Predictions for this compound
| Property | Predicted Value | Significance for ADME | Source |
|---|---|---|---|
| Molecular Weight | 291.14 g/mol | Favorable for absorption (within Lipinski's rule) | nih.gov |
| XLogP3 | 3.7 | Indicates good lipophilicity and membrane permeability | nih.gov |
| Hydrogen Bond Donor Count | 2 | Favorable for absorption (within Lipinski's rule) | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | Favorable for absorption (within Lipinski's rule) | nih.gov |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Suggests good cell membrane permeability | nih.gov |
Investigation of Biological Activities and Molecular Mechanisms
Anti-Cancer Research
The potential of 1-(4-Bromophenyl)-3-phenylurea and its closely related analogues as anti-cancer agents has been a subject of scientific inquiry. The research has focused on understanding its effects on cancer cell viability, its ability to inhibit critical enzymes involved in cancer progression, and its influence on cellular signaling pathways.
In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., MTT assay)
A comprehensive review of the scientific literature did not yield specific studies that have evaluated the in vitro cytotoxicity of this compound against cancer cell lines using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govubaya.ac.idnih.gov While related urea (B33335) and thiourea (B124793) derivatives have been assessed for their cytotoxic properties, specific data for this compound is not available in the reviewed literature. ubaya.ac.id
Inhibition of Key Kinases (e.g., Tyrosine Kinases, Raf Kinase, EGFR)
There is currently no specific scientific evidence from the reviewed literature demonstrating that this compound directly inhibits key kinases such as tyrosine kinases, Raf kinase, or the Epidermal Growth Factor Receptor (EGFR). drugs.comnih.govmedchemexpress.comunipd.itselleckchem.com Kinase inhibitors are a major class of anti-cancer drugs, and while other phenylurea derivatives have been investigated for such properties, studies specifically implicating this compound in kinase inhibition were not identified. unipd.itresearchgate.net
Modulation of Signaling Pathways (e.g., RAS–MEK–ERK Pathway)
Scientific investigation into the direct effects of this compound on the modulation of key cancer-related signaling pathways, such as the RAS–MEK–ERK pathway, has not been reported in the available literature. nih.govnih.govmdpi.comwikipedia.org This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. nih.govwikipedia.org However, specific data linking this compound to the modulation of this cascade is absent.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Research has indicated that derivatives of the this compound scaffold are promising inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). ingentaconnect.comfrontiersin.org IDO1 is an enzyme that plays a crucial role in tumor immune escape by metabolizing the amino acid tryptophan, leading to a suppression of T-cell function. nih.govdrugtargetreview.com
In one study, a series of compounds incorporating the this compound structure with a 1,2,3-triazole moiety were designed and synthesized. ingentaconnect.com Their inhibitory activity against IDO1 was evaluated in a HeLa cell-based functional assay. Several of these derivatives demonstrated potent inhibition of IDO1, with half-maximal inhibitory concentration (IC50) values in the low micromolar to nanomolar range. ingentaconnect.com For instance, compound 3c (1-(4-Bromophenyl)-3-(2-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)phenyl)urea) was identified as a particularly potent inhibitor with an IC50 value of 0.07 µM. ingentaconnect.com
Another study synthesized a different set of derivatives containing the N,N-diphenylurea and triazole structures. frontiersin.org These compounds were also tested for IDO1 inhibition, with several showing activity below 10 µM. Notably, compound 3g from this series registered an IC50 value of 1.73 ± 0.97 μM. frontiersin.org Molecular docking studies suggested that the 1,2,3-triazole group in the more active compounds was positioned near the heme iron of the IDO1 enzyme, a characteristic shared with other known IDO1 inhibitors. frontiersin.org
These findings suggest that the this compound core structure may serve as a valuable scaffold for the development of novel IDO1 inhibitors for cancer immunotherapy. ingentaconnect.comfrontiersin.org
| Compound Derivative | Linker Group | IC50 (µM) against IDO1 | Reference |
|---|---|---|---|
| 3c | Phenyl with 1,2,3-triazole | 0.07 ± 0.04 | ingentaconnect.com |
| 3g | Isopropyl with 1,2,3-triazole | 1.73 ± 0.97 | frontiersin.org |
| 3a | Phenyl with 1,2,3-triazole | < 6 | ingentaconnect.com |
| 3b | Phenyl with 1,2,3-triazole | < 6 | ingentaconnect.com |
| 3d | Phenyl with 1,2,3-triazole | < 6 | ingentaconnect.com |
| 3e | Phenyl with 1,2,3-triazole | < 6 | ingentaconnect.com |
| Amg-1 (Control) | - | 3.97 | frontiersin.org |
Anti-inflammatory Research
The potential anti-inflammatory properties of this compound have also been an area of interest, particularly concerning its interaction with chemokine signaling, a key process in the inflammatory response.
CXCR2 Receptor Antagonism and Chemokine Signaling Modulation
A review of the current scientific literature does not provide direct evidence that this compound functions as a CXCR2 (C-X-C motif chemokine receptor 2) antagonist or directly modulates chemokine signaling. The CXCR2 receptor is instrumental in mediating the trafficking of neutrophils to sites of inflammation, and its antagonists are investigated as potential anti-inflammatory therapies. nih.govnih.gov While various compounds are known to antagonize this receptor, specific studies confirming such activity for this compound were not found in the reviewed literature. medchemexpress.commedchemexpress.com
Anti-microbial Research
The antimicrobial potential of phenylurea derivatives has been a subject of scientific inquiry, with studies exploring their efficacy against a range of pathogenic microorganisms.
Research into the antibacterial properties of compounds structurally related to this compound has shown activity against Gram-negative bacteria such as Escherichia coli. For instance, a study on 3-(4-bromophenyl)-1-methoxy-1-methyl urea confirmed its antimicrobial activity through both in vitro testing and molecular docking analysis against E. coli. sciensage.info Other research on phenylurenyl chalcone (B49325) derivatives also demonstrated antibacterial efficacy, with specific compounds showing a Minimum Inhibitory Concentration (MIC) of 25 μg/ml against E. coli. researchgate.net Furthermore, investigations into different classes of urea derivatives, such as those incorporated into porphyrin structures, have revealed that their antibacterial action is influenced by the nature of the substituents on the urea moiety. scielo.br
**Table 1: Antibacterial Activity of Phenylurea Derivatives Against *E. coli***
| Compound Class | Specific Compound Example | Finding | Reference |
| Phenylurea Derivative | 3-(4-bromophenyl)-1-methoxy-1-methyl urea | Confirmed antimicrobial activity against E. coli. | sciensage.info |
| Phenylurenyl Chalcones | Compound 4 and 22 | Exhibited MIC values of 25 μg/ml against E. coli. | researchgate.net |
| Porphyrin-Urea Hybrids | 5,10,15-tris(4-aminophenyl)-20-(N,N-diaryl-N-phenylurea) porphyrins | Activity depends on urea substituents; metalloporphyrin complexes showed enhanced activity. | scielo.br |
The phenylurea scaffold has also been investigated for its potential against fungal pathogens like Candida albicans. In vitro studies of 3-(4-bromophenyl)-1-methoxy-1-methyl urea demonstrated antifungal activity against Candida sp. sciensage.info A broader study on phenylurenyl chalcone derivatives found that all tested compounds exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/ml against C. albicans. researchgate.net The inclusion of a brominated moiety, a key feature of this compound, is noted in other classes of antifungal compounds. For example, brominated furanones have been shown to possess significant antifungal activity against C. albicans, suggesting that halogenation can be an important factor in the efficacy of antifungal agents. nih.gov
Table 2: Antifungal Activity of Phenylurea Derivatives Against Candida species
| Compound Class | Specific Compound Example | Finding | Reference |
| Phenylurea Derivative | 3-(4-bromophenyl)-1-methoxy-1-methyl urea | Demonstrated in vitro antimicrobial activity against Candida sp. | sciensage.info |
| Phenylurenyl Chalcones | Various derivatives | All tested compounds showed a MIC of 25 μg/ml against C. albicans. | researchgate.net |
Substituted diphenyl and phenyl ureas have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis (Mtb). Research has demonstrated that certain substituted urea derivatives can inhibit the growth of Mtb H37Rv by 80-89% at a concentration of 6.25 µM. nih.gov More detailed mechanistic studies have identified specific molecular targets for these compounds within the bacterium. nih.gov
A focused screening of a urea library led to the identification of tailored phenyl ureas with sub-micromolar activity against Mtb. nih.govrsc.org Chemical proteomic investigations using affinity-based probes pinpointed the mycolic acid transporter MmpL3 as a key target. nih.gov Additionally, two epoxide hydrolases, EphD and EphF, which are involved in the biosynthesis of mycolic acids—essential components of the mycobacterial cell wall—were also identified as specific targets. nih.gov This dual mode of action, targeting both mycolic acid transport and biosynthesis, represents a significant finding in the development of new anti-mycobacterial agents. nih.govrsc.org
Neurological and CNS Research
The structural framework of this compound is relevant in the context of neurological and central nervous system (CNS) research, particularly in the areas of cannabinoid receptor modulation and anticonvulsant activity.
Diarylurea and phenylurea derivatives have been identified as modulators of the cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the CNS. ucl.ac.beacs.org A study on 1-benzhydryl-3-phenylurea derivatives revealed that these compounds selectively bind to the human CB1 receptor and function as inverse agonists. ucl.ac.be Structure-activity relationship analyses within this series highlighted the critical role of halogen substituents, with bromine being particularly important for high affinity. ucl.ac.be For instance, 1-[bis(4-bromophenyl)methyl]-3-(4-bromophenyl)urea showed the highest affinity for the CB1 receptor among the tested compounds. ucl.ac.be These findings indicate that the non-cyclic phenylurea core is a viable template for developing selective CB1 inverse agonists. ucl.ac.be While these compounds demonstrate high affinity for the CB1 receptor, they generally show low affinity for the CB2 receptor. ucl.ac.be
Table 3: Cannabinoid Receptor (CB1) Affinity of Phenylurea Derivatives
| Compound Class | Key Structural Feature | Receptor Interaction | Finding | Reference |
| 1-Benzhydryl-3-phenylureas | Bromine substitution | CB1 Inverse Agonist | Halogen substituents, especially bromine, enhance affinity for the CB1 receptor. | ucl.ac.be |
| Diarylureas | Phenylurea core | CB1 Allosteric Modulator | The diarylurea scaffold can act as a noncompetitive, allosteric modulator of the CB1 receptor. | acs.org |
While direct testing of this compound in standard anticonvulsant models was not found, the activity of structurally related compounds provides insight into its potential. The two most widely used screening tests for anticonvulsant drugs are the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the PTZ test induces myoclonic seizures and is a model for absence seizures. slideshare.netmeliordiscovery.com
Research on related chemical structures has shown activity in these models. For example, a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids were evaluated, and some showed significant protection in the MES test. nih.gov One compound in this series, N-(4-bromophenyl)-2-((5-(2-phenoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, which contains the 4-bromophenyl moiety, exhibited moderate activity with 25% protection in the PTZ-induced seizure assay. nih.gov Similarly, studies on N-phenylphthalimides, which share the N-phenyl group, have demonstrated that compounds with small lipophilic groups on the N-phenyl ring are the most potent against MES-induced seizures. nih.gov These findings suggest that the chemical motifs present in this compound could contribute to anticonvulsant properties.
Table 4: Anticonvulsant Activity of Structurally Related Compounds
| Compound Class | Test Model | Finding | Reference |
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids | MES Test | Several compounds showed a high percentage of protection against induced seizures. | nih.gov |
| Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids | PTZ Test | N-(4-bromophenyl) derivative showed moderate (25%) protection. | nih.gov |
| 4-amino-N-phenylphthalimides | MES Test | Compounds with small lipophilic groups on the N-phenyl ring were most potent. | nih.gov |
PDE5 Inhibitory Activity
Phosphodiesterase-5 (PDE5) is an enzyme that plays a crucial role in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in various tissues. nih.govresearchgate.net The inhibition of PDE5 leads to an increase in cGMP, which in turn results in smooth muscle relaxation and vasodilation. This mechanism is the foundation for the therapeutic effects of well-known PDE5 inhibitors like sildenafil (B151) and tadalafil, which are primarily used in the management of erectile dysfunction and pulmonary hypertension. clevelandclinic.orgmedicalnewstoday.com
Currently, there is a lack of scientific literature specifically investigating the PDE5 inhibitory activity of this compound. While the broader class of phenylurea derivatives has been explored for a wide range of biological activities, dedicated studies to determine if and how this specific compound interacts with the PDE5 enzyme have not been published. Therefore, its potential as a PDE5 inhibitor remains uncharacterized.
Metabolic Disorder Research
Antihyperglycaemic Potential
The investigation of phenylurea derivatives for their potential to manage high blood sugar levels has been a subject of scientific inquiry. A study by Verma et al. focused on the synthesis and evaluation of a series of N-phenyl-N'-(substituted) phenoxy acetyl ureas for their antihyperglycemic activity. researchgate.net While this study did not report on this compound itself, it did include a structurally similar compound, 1-(2-(4-bromophenoxy)acetyl)-3-phenylurea . researchgate.net
The researchers synthesized a series of phenylurea derivatives and evaluated their potential to lower blood glucose levels. researchgate.net The findings for the bromo-substituted analogue and other related compounds from this study are summarized below.
| Compound Name | Substituent (R) | Melting Point (°C) | % Yield | Rf Value |
|---|---|---|---|---|
| 1-(2-(4-chlorophenoxy)acetyl)-3-phenylurea | 4-Cl | 110-112 | 60.39 | 0.66 |
| 1-(2-(2,6-dichlorophenoxy)acetyl)-3-phenylurea | 2,6-(Cl)2 | 100-105 | 63.44 | 0.58 |
| 1-(2-(4-bromophenoxy)acetyl)-3-phenylurea | 4-Br | 123-125 | 61.63 | 0.54 |
| 1-(2-(3-methyl-4-chlorophenoxy)acetyl)-3-phenylurea | 3-CH3, 4-Cl | 132-135 | 63.24 | 0.69 |
| 1-(2-(2-methylcarboxyphenoxy)acetyl)-3-phenylurea | 4-NH2 | 122-125 | 56.54 | 0.88 |
Table Details
This table presents data on the synthesis of several phenylurea derivatives, including a bromo-substituted analog, and their basic physicochemical properties. The study aimed to evaluate these compounds for antihyperglycaemic activity. researchgate.net
The abstract of the study indicates that out of the compounds tested, a few showed antihyperglycaemic activity. researchgate.net However, without access to the full research paper, the specific activity of 1-(2-(4-bromophenoxy)acetyl)-3-phenylurea cannot be detailed here. The structural similarity suggests that this compound could warrant investigation for similar properties.
Oxidative Stress Research
Antioxidant Activity Evaluation
The evaluation of a compound's ability to neutralize free radicals is a common approach to determine its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for this purpose. mdpi.commdpi.com This assay measures the capacity of a compound to act as a hydrogen or electron donor to the stable DPPH radical. mdpi.com
There is currently no specific research available in the scientific literature that has evaluated the antioxidant activity of this compound using the DPPH assay or any other standard antioxidant evaluation method. While the antioxidant capacity of various phenolic compounds has been extensively studied, and structure-activity relationships have been established for many classes of compounds, such data for this particular phenylurea derivative is absent. nih.govresearchgate.net
Agricultural and Pesticidal Applications
Insecticidal Activity Studies (e.g., against Anastrepha suspensa)
Phenylurea derivatives have been a significant class of compounds in the development of insecticides. nih.gov Their mode of action often involves the inhibition of chitin (B13524) synthesis in insects, leading to disruptions in their growth and development. nih.gov A study on novel phenylurea derivatives demonstrated their potent insecticidal activity against various lepidopteran pests, including Spodoptera exigua, Plutella xylostella, Helicoverpa armigera, and Pieris rapae. nih.gov In this study, several synthesized phenylurea compounds exhibited strong, broad-spectrum insecticidal effects, with some achieving 100% mortality at a concentration of 10 mg/L. nih.gov
However, there is no specific research available on the insecticidal activity of this compound against the Caribbean fruit fly, Anastrepha suspensa. While the general class of phenylureas shows promise in insect control, the efficacy of this specific compound against this particular pest has not been documented in the available scientific literature. Further research would be necessary to determine if this compound possesses any insecticidal properties against Anastrepha suspensa or other agricultural pests.
| Compound | Mortality (%) against S. exigua (72h) | Spectrum of Activity |
|---|---|---|
| 3g | >90 | Not specified as broad-spectrum |
| 3i | >90 | Not specified as broad-spectrum |
| 4d | >90 | Not specified as broad-spectrum |
| 4e | >90 | Not specified as broad-spectrum |
| 4g | 100 | Broad-spectrum |
| 3b | Not specified | Broad-spectrum |
| 3d | Not specified | Broad-spectrum |
| 3f | Not specified | Broad-spectrum |
| 4b | Not specified | Broad-spectrum |
Table Details
This table highlights the insecticidal efficacy of several newly synthesized phenylurea derivatives against the beet armyworm (S. exigua) and notes their broader activity. This demonstrates the potential of the phenylurea chemical class in agricultural applications. nih.gov
Herbicidal Properties and Mechanisms
The herbicidal activity of phenylurea compounds is a well-documented and significant area of agrochemical research. While specific studies detailing the herbicidal properties of this compound are not extensively available in publicly accessible literature, its structural classification as a phenylurea herbicide allows for a comprehensive understanding of its likely biological activities and molecular mechanisms based on the established mode of action for this chemical class.
Phenylurea herbicides are primarily recognized for their potent inhibition of photosynthesis in susceptible plant species. researchgate.netucanr.edu The primary molecular target for this class of herbicides is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. ucanr.eduresearchgate.netunl.eduresearchgate.net
The mechanism of action involves the binding of the phenylurea herbicide to the D1 protein within the PSII complex. unl.edunih.gov This binding event physically obstructs the binding site of plastoquinone (B1678516) (PQ), a crucial mobile electron carrier in the photosynthetic electron transport chain. unl.edunih.gov By competitively inhibiting the binding of plastoquinone, the herbicide effectively blocks the flow of electrons from Photosystem II. unl.edunih.gov
This interruption of the electron transport chain has several immediate and downstream consequences for the plant. The blockage prevents the synthesis of ATP and NADPH, the energy-rich molecules essential for carbon dioxide fixation and the production of carbohydrates necessary for plant growth and survival. unl.edunih.gov The inability to carry out photosynthesis leads to a gradual starvation of the plant.
Furthermore, the blockage of electron flow in PSII leads to the generation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. unl.edunih.gov This oxidative stress causes rapid cellular damage through lipid peroxidation of cell membranes, leading to a loss of membrane integrity and leakage of cellular contents. researchgate.net The visible symptoms of this damage often manifest as chlorosis (yellowing) followed by necrosis (browning and death) of the plant tissues, particularly in the leaves. ucanr.edu
The herbicidal efficacy of phenylurea derivatives is influenced by the nature and position of substituents on the aromatic ring. researchgate.net Structure-activity relationship (SAR) studies on various phenylurea herbicides have indicated that these substitutions can affect the binding affinity of the molecule to the D1 protein, as well as its absorption, translocation, and metabolism within the plant. For instance, halogen substitutions on the phenyl ring are a common feature in many commercial phenylurea herbicides.
While specific data for this compound is not available, the general herbicidal properties of related phenylurea compounds are presented in the table below to illustrate the typical range of activity for this class of herbicides.
Table 1: Herbicidal Activity of Selected Phenylurea Compounds
| Compound | Target Site | Primary Mechanism of Action |
|---|---|---|
| Diuron | Photosystem II (D1 protein) | Inhibition of electron transport |
| Isoproturon | Photosystem II (D1 protein) | Inhibition of electron transport |
| Linuron (B1675549) | Photosystem II (D1 protein) | Inhibition of electron transport |
| Bromuron | Photosystem II (D1 protein) | Photosynthesis inhibitor |
This table presents generalized information for illustrative purposes, as specific experimental data for this compound was not found in the searched literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Substituent Effects with Biological Potency
The biological activity of phenylurea derivatives, including 1-(4-Bromophenyl)-3-phenylurea, is significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the core urea (B33335) structure. Structure-activity relationship (SAR) studies explore how these chemical alterations modulate the compound's potency and interaction with biological targets.
The position of halogen substituents on the phenyl ring is a critical determinant of biological activity. Studies on phenyl urea derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) have demonstrated a strong preference for substitution at the para-position. nih.gov When substituents like chlorine were moved to the ortho- or meta-positions, the compounds lost all inhibitory activity. nih.gov However, para-substituted derivatives showed potent activity. nih.gov
Specifically for halogens, substitutions at the para-position with fluorine, chlorine, or bromine resulted in similar, potent inhibitory activity against IDO1. nih.gov For instance, the bromine-substituted analogue showed an IC₅₀ value of 4.077 μM, comparable to the fluorine (5.475 μM) and chlorine (5.687 μM) versions. nih.gov In contrast, di-substituted phenyl urea derivatives, such as those with o,p-difluoro or o,p-dichloro substituents, displayed no inhibitory activity, reinforcing the importance of a single para-substitution. nih.gov In another study on NEK4 inhibitors, a similar trend was observed where a halogen at the para position was beneficial, with activity increasing in the order of F > Cl > Br, suggesting that the formation of a halogen bond in the active site may play a significant role. mdpi.com
Table 1: Impact of Halogen Substituent at the Para-Position on IDO1 Inhibitory Activity
| Compound | Para-Substituent | IC₅₀ (μM) |
|---|---|---|
| i18 | Fluorine (F) | 5.475 nih.gov |
| i3 | Chlorine (Cl) | 5.687 nih.gov |
| i19 | Bromine (Br) | 4.077 nih.gov |
Beyond halogens, other substituents on the phenyl rings also modulate activity based on their electronic properties, size, and position.
Hydroxy and Methoxy (B1213986) Groups : In a series of Glutamate Carboxypeptidase II (GCPII) inhibitors, the introduction of a hydroxyl (-OH) group at the para-position (4-position) increased inhibitory potency compared to substitution at the meta-position (3-position). avcr.cz However, replacing the 4-OH with a fluorine atom led to a significant decrease in potency. avcr.cz For compounds already containing a 4-OH group, adding a bulky substituent like methoxy (-OCH₃) at the 3-position slightly increased the binding affinity. avcr.cz In the context of IDO1 inhibitors, methoxy groups at the ortho- or meta-positions resulted in a complete loss of activity. nih.gov
Alkyl Groups : Small alkyl groups like methyl (-CH₃) at the para-position can produce inhibitory activity. nih.gov However, larger alkyl groups such as isopropyl led to a loss of activity, indicating a size limitation for substituents in the binding pocket. nih.gov
Trifluoromethyl Group : The trifluoromethyl (-CF₃) group is a common substituent used in medicinal chemistry to alter a molecule's properties. nih.gov Due to its lipophilic nature and impact on the electronic characteristics of aromatic rings, it is found in numerous drugs. researchgate.net The substitution of a methyl group with a trifluoromethyl group can be particularly effective at increasing binding energy when it occurs on a benzene (B151609) ring. nih.gov In some diarylurea compounds, the presence of a 3,5-bis(trifluoromethyl) substitution pattern was shown to increase catalytic activity significantly. researchgate.net This enhancement is often driven by electrostatic energy or solvation free energy. nih.gov
Table 2: Effect of Various Substituents on Biological Activity of Phenylurea Derivatives
| Substituent & Position | Effect on Activity | Target/Context | Reference |
|---|---|---|---|
| Para-Hydroxy | Increased Potency | GCPII Inhibition | avcr.cz |
| Meta-Methoxy | Loss of Activity | IDO1 Inhibition | nih.gov |
| Para-Methyl | Active | IDO1 Inhibition | nih.gov |
| Para-Isopropyl | Loss of Activity | IDO1 Inhibition | nih.gov |
| 3,5-bis(Trifluoromethyl) | Increased Activity | Organocatalysis | researchgate.net |
Modification of the central urea linkage (-NH-C(=O)-NH-) by bioisosteric replacement is a strategy used to overcome drawbacks like poor solubility or metabolic instability. nih.gov One common modification is the replacement of the carbonyl oxygen with a sulfur atom to form a thiourea (B124793) (-NH-C(=S)-NH-). Thiourea derivatives are known to act as effective organocatalysts due to their ability to form multiple hydrogen bonds with substrates. researchgate.net
Other, less common replacements for the urea group have also been explored. In the development of neuropeptide Y1 receptor antagonists, the four-membered squaramide ring was successfully used as a urea bioisostere. nih.gov For formyl peptide receptor 2 (FPR2) agonists, heterocyclic motifs such as C-linked benzimidazoles and N-linked phenyloxadiazoles have been identified as moderately active urea isosteres. nih.gov The ability of these replacement scaffolds to mimic the hydrogen-bonding pattern of the original urea group is crucial for maintaining biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For phenylurea herbicides, 2D-QSAR models based on the Hansch equation and hologram QSAR (HQSAR) models have been developed to understand the factors governing their interaction with antibodies. nih.gov
These models have shown high predictive abilities, revealing that the most significant factor impacting antibody recognition is the hydrophobicity (expressed as log P) of the phenylurea molecule. nih.gov The relationship between hydrophobicity and antibody recognition was found to be quadratic. nih.gov Additionally, the frontier-orbital energy parameter, specifically the energy of the lowest unoccupied molecular orbital (E(LUMO)), was identified as another important determinant in the antigen-antibody interaction. nih.gov These findings demonstrate that both hydrophobicity and electronic properties of phenylurea compounds are key drivers of their biological recognition. nih.gov
Pharmacophore Features and Antibody Recognition
A pharmacophore represents the essential steric and electronic features of a molecule required for it to interact with a specific biological target. nih.gov Molecular modeling studies have been employed to understand the geometry, pharmacophore features, and electron distribution of phenylurea compounds and their role in antibody binding. nih.gov
The pharmacophore model for phenylurea molecules typically includes several key features: an aromatic ring feature, a hydrogen-bond acceptor at the carbonyl group, and a hydrophobic centroid, often located at the para-substituent position. nih.govresearchgate.net
Hydrogen Bonding : The urea linkage is central to the interaction of these compounds with their biological targets. The carbonyl oxygen acts as a hydrogen-bond acceptor, while the N-H groups can act as hydrogen-bond donors. nih.gov For example, in the binding of a phenyl urea derivative to the IDO1 enzyme, the urea group forms critical hydrogen bonds with the amino acid residue Ser167, an interaction that is vital for potency. nih.gov
Hydrophobic and Aromatic Interactions : The phenyl rings of the structure play a crucial role in binding through hydrophobic and aromatic interactions. One of the phenyl rings can fit into a hydrophobic pocket of the target protein. nih.gov This explains the preference for small para-substituents, as bulky groups or substitutions at other positions would clash with the pocket's geometry. nih.gov Furthermore, the phenyl urea group can engage in edge-to-face π-stacking interactions with aromatic amino acid residues, such as Tyr126 in the IDO1 active site. nih.gov The geometrical and electrostatic properties on the van der Waals surface of the substituents have been shown to play a key role in the antibody-phenylurea recognition process. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Glutamate Carboxypeptidase II (GCPII) |
| NEK4 |
| Serine (Ser) |
Geometric and Electrostatic Properties on Van der Waals Surfaces
The Van der Waals (VdW) surface of a molecule represents the outermost boundary of its electron cloud, defining its shape and the extent of its potential interactions with other molecules. The geometric and electrostatic properties of this surface are fundamental to understanding a molecule's behavior in a condensed phase, including its crystal packing, solubility, and interactions with biological targets. For this compound, these properties are dictated by the spatial arrangement of its constituent atoms and their partial charges.
Geometric Properties:
The geometry of the Van der Waals surface is characterized by its shape, area, and volume. Computational methods, such as quantum chemistry calculations, can be employed to model the VdW surface. The surface is typically non-uniform, with protrusions, clefts, and flat regions arising from the underlying atomic arrangement. The presence of the planar phenyl and bromophenyl rings contributes to relatively flat regions on the surface, while the urea linkage and the terminal bromine atom create more complex topographies.
To illustrate the geometric parameters that can be derived from computational models, the following table presents hypothetical data for this compound, based on typical values for molecules of similar size and composition.
| Geometric Parameter | Calculated Value |
|---|---|
| Van der Waals Volume (ų) | 250.5 |
| Van der Waals Surface Area (Ų) | 285.2 |
| Globularity Index | 0.88 |
| Principal Moment of Inertia (PMI) X (amu·Å²) | 450.1 |
| Principal Moment of Inertia (PMI) Y (amu·Å²) | 1250.7 |
| Principal Moment of Inertia (PMI) Z (amu·Å²) | 1500.3 |
Electrostatic Properties:
The electrostatic potential mapped onto the Van der Waals surface provides a visual and quantitative representation of the charge distribution within the molecule. This property is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The molecular electrostatic potential (MESP) is calculated to identify regions of positive, negative, and neutral potential.
For this compound, the key features of its MESP are anticipated as follows:
Negative Potential: Regions of negative electrostatic potential are expected around the electronegative oxygen atom of the carbonyl group in the urea moiety. This area is a potential hydrogen bond acceptor site. The bromine atom, due to its high electronegativity and lone pairs, will also contribute to a region of negative potential.
Positive Potential: The hydrogen atoms attached to the nitrogen atoms of the urea bridge are expected to be regions of strong positive electrostatic potential, making them potent hydrogen bond donors. The hydrogen atoms on the aromatic rings will also exhibit a lesser degree of positive potential.
Neutral Regions: The carbon backbone of the phenyl and bromophenyl rings will constitute the more neutral regions of the molecular surface.
These electrostatic features are critical in guiding the intermolecular interactions that dictate the compound's solid-state structure and its affinity for binding partners. The following table provides a hypothetical summary of the key electrostatic potential features on the Van der Waals surface of this compound.
| Molecular Region | Expected Electrostatic Potential | Interaction Propensity |
|---|---|---|
| Carbonyl Oxygen | Strongly Negative | Hydrogen Bond Acceptor |
| Urea N-H Protons | Strongly Positive | Hydrogen Bond Donor |
| Bromine Atom | Moderately Negative | Halogen Bonding, van der Waals Interactions |
| Phenyl Ring Face | Slightly Negative (π-system) | π-π Stacking, C-H···π Interactions |
| Aromatic C-H Protons | Slightly Positive | Weak Hydrogen Bond Donor |
Preclinical and Translational Research Perspectives
Lead Compound Identification and Optimization Strategies
The 1-(4-bromophenyl)-3-phenylurea structure has been identified as a key pharmacophore in the discovery of potent enzyme inhibitors. A notable example is its role as a foundational structure in the development of myeloperoxidase (MPO) inhibitors. MPO is an enzyme implicated in oxidative stress and inflammatory diseases.
Researchers have utilized the 1-(4-bromophenyl)urea core as a starting point for lead compound identification. Through screening and structural activity relationship (SAR) studies, derivatives of this core structure have been synthesized and evaluated for their inhibitory activity against specific biological targets.
Optimization strategies have focused on modifying the phenyl ring and the urea (B33335) linkage to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of MPO inhibitors, the phenyl group of the this compound scaffold was modified to incorporate an aminopyridine moiety. This led to the discovery of 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, a potent and irreversible inhibitor of MPO.
Table 1: Key Moieties and Their Role in Optimization
| Moiety | Role in Optimization |
| 1-(4-bromophenyl)urea | Core scaffold providing essential binding interactions. |
| Aminopyridine | Introduced to enhance potency and confer irreversibility of inhibition. |
Potential for Novel Therapeutic Agent Development
The identification of potent and selective inhibitors based on the this compound scaffold highlights its potential for the development of novel therapeutic agents. The successful development of an MPO inhibitor from this scaffold underscores its promise in addressing diseases driven by inflammation and oxidative stress, such as cardiovascular disease.
The derivative, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, has demonstrated significant therapeutic potential in preclinical models. It has been shown to inhibit MPO in human plasma and prevent MPO-dependent vasomotor dysfunction in ex vivo studies. Furthermore, its high oral bioavailability and in vivo efficacy in a mouse model of peritonitis suggest its viability as a drug candidate.
The versatility of the this compound scaffold allows for further chemical modifications to target other enzymes or receptors, opening avenues for the development of new therapies for a range of diseases.
Contribution to Understanding Biological Pathways and Receptor Interactions
The development of potent inhibitors from the this compound backbone has significantly contributed to the understanding of specific biological pathways and enzyme-ligand interactions. The detailed study of how derivatives of this compound interact with their targets provides valuable insights into the molecular mechanisms of enzyme inhibition.
In the case of the MPO inhibitor, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, its mechanism-based irreversible inhibition sheds light on the catalytic cycle of MPO. By forming a covalent bond with the enzyme, it acts as a powerful tool to probe the enzyme's active site and understand the roles of specific amino acid residues in catalysis. The selectivity of this compound for MPO over the closely related thyroid peroxidase further aids in dissecting the unique structural features of these enzymes that can be exploited for selective drug design.
These studies not only advance our knowledge of the targeted biological pathways but also provide a rational basis for the design of next-generation inhibitors with improved properties.
Development of Chemical Probes for Biological Systems
A well-characterized and potent inhibitor can serve as a valuable chemical probe to investigate the role of a specific protein in complex biological systems. The this compound derivative, 1-((6-aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea, exemplifies this application.
Due to its high potency, selectivity, and in vivo efficacy, this compound can be used as a tool to explore the physiological and pathological roles of MPO. Researchers can utilize this chemical probe in preclinical models of chronic inflammatory diseases to assess the specific contribution of MPO to disease progression. The ability to administer this compound effectively, for instance as a food admixture in animal studies, further enhances its utility as a research tool for long-term investigations.
The development of such chemical probes, originating from the this compound scaffold, is crucial for validating new drug targets and for gaining a deeper understanding of the complex interplay of various proteins in health and disease.
Environmental Fate and Degradation Studies Limited Scope
Microbial Degradation Pathways of Phenylurea Derivatives
The microbial degradation of phenylurea herbicides, a class of compounds to which 1-(4-Bromophenyl)-3-phenylurea belongs, is a primary mechanism for their dissipation in the environment. oup.com The degradation pathways for these compounds share common features, often involving a series of enzymatic reactions that modify the urea (B33335) side chain and the aromatic ring. oup.com
Generally, the initial steps in the microbial metabolism of phenylurea herbicides involve N-dealkylation and hydrolysis. For N,N-dimethyl-substituted phenylureas, this typically occurs through sequential N-demethylation. oup.com In the case of N-methoxy-N-methyl-substituted compounds like metobromuron (B166326), a close structural analog to this compound, the degradation is initiated by N-demethylation and N-demethoxylation. oup.com Following these initial transformations, the urea bridge is often hydrolyzed, leading to the formation of corresponding aniline (B41778) derivatives. oup.com
Bacterial consortia have been shown to be effective in the degradation of phenylurea herbicides. For instance, a bacterial consortium was found to degrade linuron (B1675549) and metobromuron, utilizing them as sole carbon and nitrogen sources. oup.com This degradation involved co-operative metabolic activities, highlighting the importance of microbial interactions in the complete mineralization of these compounds. oup.com The degradation of the resulting aniline metabolites, such as 4-bromoaniline (B143363) in the case of metobromuron, is a critical subsequent step. oup.com While aniline compounds can be readily degraded by microorganisms, substitutions on the phenyl ring, such as halogen atoms, can significantly influence the rate and extent of degradation. oup.com
Fungi also play a role in the degradation of phenylurea herbicides. Several soil fungi are capable of degrading the side chains of various phenylurea compounds, including metobromuron. oup.com However, fungal mineralization of the phenyl ring has not been as commonly reported as it has for bacteria. oup.com
Metabolism by Soil Microorganisms and Environmental Persistence
The persistence of phenylurea herbicides in soil is highly variable and is influenced by soil type, microbial activity, temperature, and moisture content. driftlessprairies.org Generally, halogenated compounds tend to exhibit greater persistence in the environment. researchgate.net
Studies on metobromuron, 3-(4-bromophenyl)-1-methoxy-1-methylurea, provide valuable insights into the likely behavior of this compound in soil. Metobromuron is considered to be moderately persistent in soil systems. herts.ac.uk The degradation of metobromuron in soil leads to the formation of several metabolites. The major metabolites identified in potato tubers after a pre-emergence soil application of metobromuron were 4-bromophenylurea and desmethyl-metobromuron. apvma.gov.au
The rate of degradation can be influenced by the specific microbial populations present in the soil. The repeated application of phenylurea herbicides can sometimes lead to an enhanced rate of degradation, suggesting adaptation of the soil microbial community. oup.com However, the degradation of the phenyl ring of halogenated phenylureas is generally a slow process in agricultural soils. oup.com
Formation of Degradation Products and Their Environmental Relevance
The microbial transformation of this compound and related compounds leads to the formation of various degradation products, which may have their own environmental significance.
Based on the degradation pathways of analogous compounds like metobromuron, the primary degradation products of this compound are expected to be its N-dealkylated and hydrolyzed derivatives. A key metabolite is likely to be 4-bromophenylurea , formed through the cleavage of the urea linkage. apvma.gov.au Another potential early degradation product, by analogy to other phenylureas, could be 4-bromoaniline , resulting from the complete hydrolysis of the urea side chain. oup.com
The table below summarizes the key degradation products identified from the closely related compound, metobromuron, which provides a strong indication of the likely metabolites of this compound.
| Parent Compound | Degradation Product | Formation Pathway |
|---|---|---|
| Metobromuron | 4-bromophenylurea | Demethoxylation and demethylation followed by hydrolysis |
| Metobromuron | Desmethyl-metobromuron | N-demethylation |
| Metobromuron | Desmethoxy-metobromuron | N-demethoxylation |
| Metobromuron | 4-bromoaniline | Hydrolysis of the urea bridge |
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-3-phenylurea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-bromoaniline with phenyl isocyanate under anhydrous conditions. Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios are critical for controlling byproduct formation. For purity optimization, column chromatography with gradient elution (hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol . To validate purity, combine HPLC (C18 column, acetonitrile/water mobile phase) with -NMR to confirm absence of unreacted aniline or urea derivatives .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use - and -NMR to confirm substitution patterns on the aromatic rings (e.g., coupling constants for para-substituted bromophenyl groups). FT-IR can validate urea C=O stretches (~1640–1680 cm). Mass spectrometry (ESI-TOF) ensures molecular ion consistency with the expected m/z. For chromatographic analysis, employ reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation products. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .
Q. What are the primary research applications of this compound in medicinal chemistry and materials science?
- Methodological Answer : In medicinal chemistry, it serves as a scaffold for kinase inhibitors due to its urea moiety’s hydrogen-bonding capacity. For structure-activity relationship (SAR) studies, systematically modify the bromophenyl or phenyl groups and assay against target enzymes (e.g., tyrosine kinases) . In materials science, its planar structure and halogen content make it a candidate for organic semiconductors. Characterize charge-transfer properties via cyclic voltammetry and UV-vis spectroscopy to assess bandgap suitability .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using factorial design and response surface methodology?
- Methodological Answer : Apply a factorial design to test variables: temperature (20–40°C), solvent (polar vs. nonpolar), and catalyst (e.g., DMAP). Use ANOVA to identify significant factors. For response surface optimization, central composite design (CCD) models interactions between variables. For example, higher temperatures may reduce reaction time but increase side reactions. Validate predicted yields with triplicate runs and adjust parameters iteratively .
Q. What computational strategies are employed to model the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites. Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns. Quantum mechanical calculations (DFT) elucidate electronic interactions, such as charge transfer between the urea group and catalytic residues. Cross-validate computational results with mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Q. How should contradictory data regarding the biological activity of this compound be analyzed and resolved?
- Methodological Answer : Conduct meta-analysis of published IC values, accounting for assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Use Bayesian statistics to quantify uncertainty. Replicate conflicting experiments under standardized conditions (e.g., uniform cell passage number, reagent batches). If discrepancies persist, employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to isolate confounding factors .
Q. What advanced experimental designs are suitable for studying the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Design accelerated degradation studies using forced conditions (elevated temperature, UV light) and analyze products via LC-MS/MS. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For environmental persistence, use soil/water microcosms with -labeled compound to track mineralization rates. Combine with QSAR models to extrapolate degradation behavior across ecosystems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
